molecular formula C17H21N3O3 B2698725 N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898427-08-2

N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

カタログ番号: B2698725
CAS番号: 898427-08-2
分子量: 315.373
InChIキー: WNRKZDLVLVBORU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound acts as a type III kinase inhibitor that binds to the unique allosteric site adjacent to the ATP-binding pocket, stabilizing the inactive conformation of RIPK1 and providing exceptional selectivity over RIPK2 and other kinases. Its primary research value lies in its application as a key chemical tool for probing the role of RIPK1-mediated signaling in the regulated cell death pathway of necroptosis and inflammation. Researchers utilize this inhibitor to dissect the contribution of RIPK1 kinase activity in various pathological models, including inflammatory diseases , neurological disorders , and tissue injury. By effectively blocking RIPK1, it helps elucidate mechanisms where RIPK1 acts as a critical checkpoint, deciding cell fate towards survival, apoptosis, or necroptosis, thereby driving investigations into novel therapeutic strategies.

特性

IUPAC Name

N-(2-methylpropyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10(2)9-18-16(22)17(23)19-13-6-11-4-3-5-20-14(21)8-12(7-13)15(11)20/h6-7,10H,3-5,8-9H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRKZDLVLVBORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of isobutylamine with oxalyl chloride and subsequent reactions with appropriate amine precursors. The general synthetic route includes:

  • Preparation of Oxalyl Chloride : Reacting oxalic acid with thionyl chloride.
  • Formation of N1-isobutyl Oxalamide : Reaction of oxalyl chloride with isobutylamine.
  • Final Product Formation : Reacting N1-isobutyl oxalamide with 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives.

This synthesis is typically performed under anhydrous conditions to prevent hydrolysis and ensure high yields.

Pharmacological Properties

N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide has been investigated for various biological activities:

  • Analgesic Activity : Studies indicate that derivatives of pyrroloquinoline compounds exhibit significant analgesic properties. In specific tests like the "hot plate" and "writhing" tests, certain derivatives showed efficacy comparable to morphine while exhibiting lower toxicity levels .
  • Sedative Effects : Compounds similar to N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide have demonstrated sedative effects in animal models by prolonging sleep induced by thiopental anesthesia .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites. This interaction prevents substrate binding and catalytic activity.
  • Receptor Interaction : It may also influence neurotransmitter systems by modulating receptor activity related to pain and sedation pathways.

Study Overview

A comprehensive study evaluated the analgesic and sedative properties of various derivatives derived from the pyrroloquinoline structure. The results indicated:

CompoundDose (mg/kg)Prolonged Reaction Time (s)Sedative Effect (%)
Control09.57 ± 1.8-
Compound A20027.4855.38
Compound B30040.0105.1

The data suggest that certain derivatives significantly outperformed traditional analgesics like aspirin in the "writhing" test while also demonstrating sedative properties.

Additional Findings

Further research indicated that structural modifications in the alkyl linker between the arylamine and cyclic imide moiety could enhance biological activity. For instance:

CompoundLinker Length (C atoms)Analgesic Activity (Comparison to Aspirin)
Compound C3Higher
Compound D5Comparable

This suggests a relationship between molecular structure and pharmacological efficacy.

類似化合物との比較

Structural Insights :

  • The isobutyl group in the target compound balances lipophilicity and steric demand, favoring membrane permeability compared to polar substituents like 3-hydroxypropyl .
  • Furan-2-ylmethyl analogs exhibit reduced metabolic stability due to oxidative vulnerability of the furan ring , whereas the isobutyl group may confer greater stability.

Isomerism :

  • Thiazole-containing analogs (e.g., compounds 3a-q in ) exhibit Z-configuration dominance due to intramolecular hydrogen bonding between C=N and C=O groups. For the target compound, the absence of a thiazole ring reduces geometric isomerism risks, simplifying purification .

Spectroscopic and Physical Properties

NMR Data :

  • The pyrroloquinolinone core in the target compound shows characteristic ¹H-NMR signals at δ 1.5–2.5 ppm (tetrahydro ring protons) and δ 6.8–8.0 ppm (aromatic protons), consistent with analogs like 14a and 15b .
  • The isobutyl group’s methyl protons resonate near δ 0.9–1.1 ppm, distinguishable from furan-2-ylmethyl (δ 3.5–4.0 ppm) or benzoyl (δ 7.2–7.8 ppm) substituents .

Thermal Stability :

  • Derivatives with rigid substituents (e.g., 4-methylbenzoyl in ) exhibit higher melting points (>200°C) compared to flexible alkyl chains like isobutyl, which may lower crystallinity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。